molecular formula C21H24FNO4 B6561807 2-(2-fluorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide CAS No. 1091075-27-2

2-(2-fluorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide

Cat. No.: B6561807
CAS No.: 1091075-27-2
M. Wt: 373.4 g/mol
InChI Key: QKVUYXBSWNCOMY-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide features a fluorinated phenoxy group linked to an acetamide scaffold, which is further connected to a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl moiety. This structural complexity confers unique physicochemical properties, including conformational flexibility from the oxan ring and electronic modulation from the fluorine and methoxy substituents. Such attributes are critical for interactions with biological targets, particularly in central nervous system (CNS) or enzyme-targeting therapeutics .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO4/c1-25-18-8-4-2-6-16(18)21(10-12-26-13-11-21)15-23-20(24)14-27-19-9-5-3-7-17(19)22/h2-9H,10-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVUYXBSWNCOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide (CAS Number: 1091157-30-0) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FNO4C_{21}H_{24}FNO_{4}, with a molecular weight of approximately 373.4 g/mol. The presence of a fluorophenoxy group and an oxan moiety contributes to its unique chemical properties, which are pivotal for its biological activity.

PropertyValue
Molecular FormulaC21H24FNO4
Molecular Weight373.4 g/mol
CAS Number1091157-30-0

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular pathways, leading to significant biological effects.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may bind to specific receptors, altering signaling cascades that influence cellular responses.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, related phenolic compounds have been evaluated for their ability to scavenge free radicals using assays like ABTS radical scavenging, demonstrating effective antioxidant capacities crucial for therapeutic applications in oxidative stress-related diseases .

Antitumor Activity

Preliminary studies suggest potential antitumor activity associated with the compound. In vitro assays have shown that derivatives of similar structures can inhibit the growth of various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against established cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds containing phenolic and oxan groups have been associated with the inhibition of pro-inflammatory cytokines, indicating a possible mechanism through which this compound could exert therapeutic effects in inflammatory diseases .

Case Studies

  • Study on Antioxidant Properties : A study conducted on related compounds highlighted the significant antioxidant activity observed through various assays, suggesting that modifications in the chemical structure can enhance these properties .
  • Antitumor Efficacy : In a comparative analysis, derivatives similar to this compound were tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
  • Inflammation Model : A model assessing the anti-inflammatory effects showed that compounds with similar functionalities reduced inflammatory markers significantly when tested in vitro .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name & Source Substituents on Phenoxy Acetamide Linkage Group Molecular Weight (g/mol) logP Key Features
Target Compound 2-fluorophenoxy [4-(2-methoxyphenyl)oxan-4-yl]methyl ~423.3 (estimated) N/A Oxan ring enhances flexibility; methoxy and fluorine balance hydrophobicity
2-(2-fluorophenoxy)-N-[(4-methylphenyl)methyl]acetamide (Y300-0204) 2-fluorophenoxy 4-methylbenzyl 273.3 3.08 Simpler benzyl group; lower molecular weight and higher logP
2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide (BG15208) 2,4-dichlorophenoxy [4-(2-methoxyphenyl)oxan-4-yl]methyl 424.32 N/A Dichloro substitution increases lipophilicity and steric bulk
2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide 4-chloro-2-methylphenoxy 4-[(4-methoxyphenyl)sulfamoyl]phenyl ~452.9 (estimated) >3.5 (predicted) Sulfamoyl group enhances solubility; chloro increases lipophilicity
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide N/A Oxan-4-yl and thiophen-2-ylmethyl 424.32 >4.0 (predicted) Sulfonyl group for strong electron withdrawal; thiophene for π-π interactions
Key Observations:
  • Target vs. Y300-0204 : The oxan ring in the target compound replaces the 4-methylbenzyl group in Y300-0204, likely improving metabolic stability and target engagement due to reduced steric hindrance and enhanced flexibility .
  • Target vs. BG15208: The dichlorophenoxy group in BG15208 increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target’s monofluorophenoxy group .
  • Sulfamoyl vs. Sulfonyl Analogs : Compounds with sulfamoyl () or sulfonyl () groups exhibit distinct electronic profiles. Sulfamoyl groups may improve solubility via hydrogen bonding, while sulfonyl groups enhance electron-withdrawing effects, influencing receptor binding kinetics .

Pharmacokinetic and Toxicity Profiles

  • logP and Solubility : Y300-0204’s logP of 3.08 () indicates moderate lipophilicity, whereas the target compound’s logP is likely higher due to the oxan ring. This may affect absorption and distribution .
  • Metabolic Stability : The oxan ring in the target compound may reduce cytochrome P450-mediated metabolism compared to benzyl or thiophene-containing analogs .

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